(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
説明
特性
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-24-19-10-6-7-11-20(19)29-22(24)23-21(26)16-12-14-18(15-13-16)30(27,28)25(2)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMHIVWYEJWDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a sulfamoyl group and a benzothiazole moiety, contributing to its pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, which may lead to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . These derivatives have shown promising results against various bacterial strains and fungi, suggesting their potential as antimicrobial agents.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| (E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 100 | Moderate activity against M. tuberculosis |
Anti-tubercular Activity
In vitro studies have demonstrated that this compound exhibits significant anti-tubercular activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Mycobacterium tuberculosis:
- MIC Values : Ranging from 25–100 μg/mL for various derivatives.
- Inhibition Percentage : Up to 99% against certain strains.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while it possesses therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound. The results demonstrated that it effectively inhibited the growth of resistant bacterial strains, marking it as a candidate for further development in antibiotic therapy.
- Anti-tubercular Research : Another significant study focused on the anti-tubercular properties of various benzothiazole derivatives. The findings suggested that modifications in the structure could enhance activity, paving the way for optimized drug design strategies.
Q & A
(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Basic Research Questions
Q. What are the critical considerations for synthesizing (E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide with high purity?
- Methodological Answer : Synthesis requires multi-step reactions, including sulfamoylation of the benzamide core and formation of the thiazole-ylidene moiety. Key steps involve:
- Temperature control (e.g., 0–5°C for sulfamoyl group coupling to prevent side reactions) .
- Solvent selection (e.g., anhydrous DMF for moisture-sensitive intermediates) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and NMR (¹H/¹³C for structural elucidation) .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodology :
- NMR Discrepancies : Compare experimental shifts with DFT-calculated chemical shifts for the E-isomer. For example, the thiazole-ylidene proton typically resonates at δ 8.2–8.5 ppm in CDCl₃ .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish between isobaric impurities and confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 485.1521) .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .
Advanced Research Questions
Q. What experimental strategies optimize the compound’s bioactivity by modifying its sulfamoyl and thiazole moieties?
- Structure-Activity Relationship (SAR) Approach :
- Sulfamoyl Modifications : Replace cyclohexyl with azepane (7-membered ring) to enhance lipophilicity and blood-brain barrier penetration, as seen in analogs .
- Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., -SO₂Me at C6 of the thiazole) to improve binding to bacterial dihydrofolate reductase .
- Experimental Design : Synthesize 10–15 analogs, test in antimicrobial assays (MIC against S. aureus), and correlate results with LogP and polar surface area (PSA) values .
Q. How can computational modeling predict the compound’s mechanism of action against kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR kinase (PDB: 1M17). The sulfamoyl group forms hydrogen bonds with Lys721, while the thiazole interacts via π-π stacking with Phe699 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD >2.5 Å suggests poor target engagement .
- Free Energy Calculations : MM-PBSA analysis quantifies binding energy (ΔG < -30 kcal/mol indicates high affinity) .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?
- Analytical Workflow :
- In Vitro : Test IC₅₀ in HepG2 cells (MTT assay) under hypoxic (1% O₂) vs. normoxic conditions. Hypoxia may reduce efficacy due to altered metabolism .
- In Vivo : Compare pharmacokinetics (Cₘₐₓ, AUC) in murine models. Low oral bioavailability (<20%) due to poor solubility can explain discrepancies .
- Mitigation : Formulate as nanoparticles (PLGA encapsulation) to enhance solubility and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
